molecular formula C₁₄H₂₂ClNO₉ B1141004 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride CAS No. 10034-19-2

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride

Cat. No.: B1141004
CAS No.: 10034-19-2
M. Wt: 383.78
InChI Key:
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Description

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions of the glucopyranose ring, and an amino group at the 2 position, which is further converted to its hydrochloride salt form. It is widely used in various scientific research fields due to its unique chemical properties and biological activities .

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The 2-azido group in this compound acts as a latent amine, which can be re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations .

Future Directions

The potential applications of this compound are vast. It can be used in the development and engineering of polymeric nanoparticles, solid lipid nanoparticles, quantum dots, and other nanomaterials . It can also be used in various therapeutic methods, including drug delivery systems, theragnostic, contrast agents, and nanoparticle-based MRI imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride typically involves the acetylation of glucosamine. The process begins with the protection of the amino group, followed by the selective acetylation of the hydroxyl groups. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale acetylation reactions using acetic anhydride and a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deacetylated glucosamine derivatives, oxidized products like glucosone, and various substituted glucosamine compounds .

Comparison with Similar Compounds

  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
  • 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate
  • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose

Comparison: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is unique due to its specific acetylation pattern and the presence of an amino group at the 2 position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the azido derivative is more reactive in click chemistry applications, while the beta-anomers have different stereochemical properties affecting their biological interactions .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLUYAHMYOLHBX-XHNNQSHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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